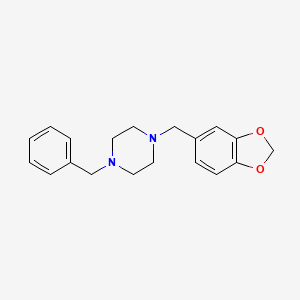

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine, also known as benzylpiperazine (BZP), is a psychoactive drug that belongs to the piperazine family. BZP was initially developed as an anti-parasitic drug, but it was later discovered to have psychoactive properties. BZP was widely used as a recreational drug in the early 2000s, but its use has declined since then due to its legal status and potential side effects. However, BZP still remains an essential compound in scientific research due to its unique properties and potential applications.

Mecanismo De Acción

BZP acts by binding to serotonin and dopamine receptors in the brain, which leads to the release of these neurotransmitters. This results in a range of effects, such as increased arousal, euphoria, and altered perception. BZP is also known to inhibit the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of BZP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain.

Biochemical and Physiological Effects:

BZP has been shown to have a range of biochemical and physiological effects, such as increased heart rate, blood pressure, and body temperature. BZP also causes the release of various hormones, such as cortisol and prolactin, which are involved in the stress response and lactation, respectively. BZP has been shown to have both stimulant and hallucinogenic effects, which can lead to altered perception, mood, and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BZP has several advantages for use in laboratory experiments, such as its well-defined pharmacological properties, ease of synthesis, and low cost. BZP is also relatively stable and can be stored for extended periods without significant degradation. However, BZP also has some limitations, such as its potential toxicity, which can limit its use in certain experiments. BZP is also a controlled substance in many countries, which can make it difficult to obtain and use for research purposes.

Direcciones Futuras

There are several potential future directions for research on BZP, such as investigating its therapeutic potential in the treatment of various psychiatric disorders. BZP could also be used as a tool for studying the mechanisms of neurotransmitter release and reuptake in the brain. Furthermore, BZP could be used as a model compound for developing new psychoactive drugs with improved safety and efficacy profiles. Overall, BZP remains an important compound in scientific research due to its unique properties and potential applications.

Métodos De Síntesis

BZP can be synthesized by reacting 1,3-benzodioxole with benzyl chloride and piperazine in the presence of a strong base, such as sodium hydroxide. The reaction yields BZP as the primary product, which can be purified by various methods, such as recrystallization or chromatography. The synthesis of BZP is relatively straightforward and can be performed on a large scale, making it an important compound for research purposes.

Aplicaciones Científicas De Investigación

BZP has been extensively studied for its potential applications in various fields of science, such as pharmacology, toxicology, and neuroscience. BZP is known to act as a non-selective serotonin and dopamine receptor agonist, which makes it a valuable tool for studying the mechanisms of these neurotransmitters in the brain. BZP has also been used as a model compound for studying the effects of psychoactive drugs on behavior and cognition. Furthermore, BZP has been investigated for its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPHIMQEZDYKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(1-pyrrolidinyl)phenyl]butanamide](/img/structure/B5740279.png)

![N-[2-(methylthio)phenyl]-2,2-diphenylacetamide](/img/structure/B5740297.png)

![ethyl 4-{[(2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5740306.png)

![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)

![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)